molecular formula C10H15N3O4S B7568938 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No. B7568938
M. Wt: 273.31 g/mol
InChI Key: XOWMFVTYMINSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a sulfonamide-based inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism.

Mechanism of Action

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of these hormones, which in turn leads to increased insulin secretion, decreased glucagon secretion, and improved glycemic control.
Biochemical and Physiological Effects:
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has been shown to improve glycemic control in patients with T2DM. It has also been shown to have beneficial effects on body weight, blood pressure, and lipid profiles. 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has been shown to be well-tolerated with a low risk of hypoglycemia.

Advantages and Limitations for Lab Experiments

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is a specific inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is also stable and easy to handle. However, 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in in vivo studies. Additionally, 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid. One area of interest is the potential use of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid in the treatment of NAFLD. 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has been shown to improve liver function in animal models of NAFLD, and further studies are needed to determine its potential use in humans. Another area of interest is the potential use of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid in combination with other drugs for the treatment of T2DM. Finally, further studies are needed to determine the long-term safety and efficacy of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid in humans.

Synthesis Methods

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid can be synthesized using a multi-step process. The first step involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid to produce 1,2-dimethyl-1H-imidazole-4-sulfonic acid. The second step involves the reaction of 1,2-dimethyl-1H-imidazole-4-sulfonic acid with ethyl 3-bromopyrrolidine-1-carboxylate to produce 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid.

Scientific Research Applications

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors, such as 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid, have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has also been investigated for its potential applications in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease (NAFLD).

properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-7-11-9(6-12(7)2)18(16,17)13-4-3-8(5-13)10(14)15/h6,8H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWMFVTYMINSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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